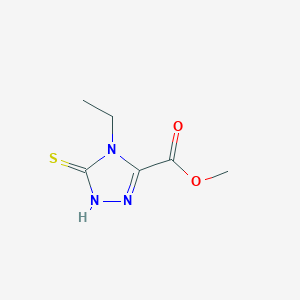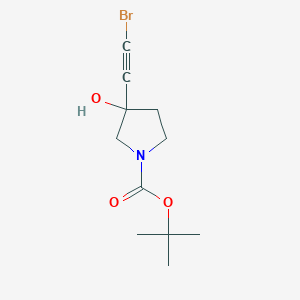
Tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a tert-butyl group, a bromoethynyl group, and a hydroxyl group. Its unique structure makes it a valuable subject for research in organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl group and the bromoethynyl group. The hydroxyl group is then added through a controlled oxidation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromoethynyl group can be reduced to an ethyl group.
Substitution: The bromoethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the bromoethynyl group may produce an ethyl-substituted pyrrolidine.
Scientific Research Applications
Tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromoethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Tert-butyl 3-(2-bromoethynyl)-3-fluoroazetidine-1-carboxylate: Contains a fluoroazetidine ring, offering different reactivity and properties.
Uniqueness
Tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and application in multiple scientific fields.
Properties
Molecular Formula |
C11H16BrNO3 |
|---|---|
Molecular Weight |
290.15 g/mol |
IUPAC Name |
tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H16BrNO3/c1-10(2,3)16-9(14)13-7-5-11(15,8-13)4-6-12/h15H,5,7-8H2,1-3H3 |
InChI Key |
PECZBCUSZXNBMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C#CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


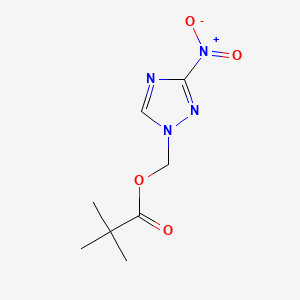
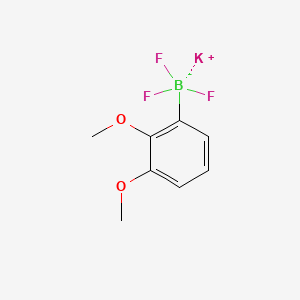
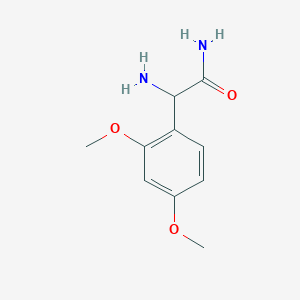
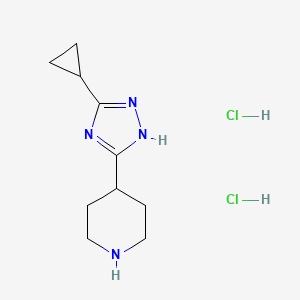
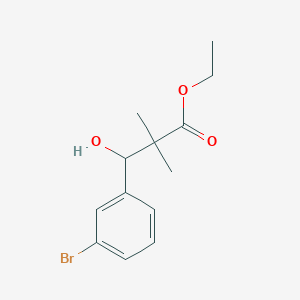
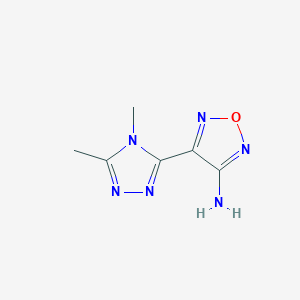
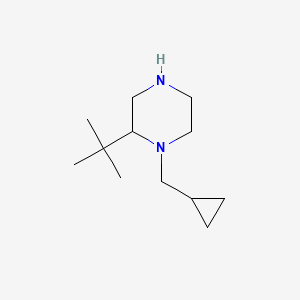
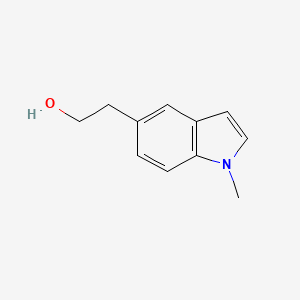
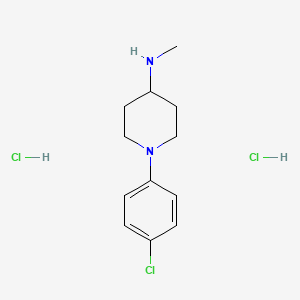

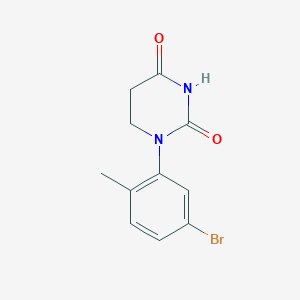
![N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride](/img/structure/B13478459.png)
